molecular formula C18H19N3O6 B14807358 2-(3,5-dimethylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

2-(3,5-dimethylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

Cat. No.: B14807358
M. Wt: 373.4 g/mol
InChI Key: VXKLNVYBBDSFPJ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 3,5-dimethylphenoxyacetohydrazide. The final step involves the acetylation of this intermediate with 4-nitrophenoxyacetyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

N'-[2-(3,5-dimethylphenoxy)acetyl]-2-(4-nitrophenoxy)acetohydrazide

InChI

InChI=1S/C18H19N3O6/c1-12-7-13(2)9-16(8-12)27-11-18(23)20-19-17(22)10-26-15-5-3-14(4-6-15)21(24)25/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

VXKLNVYBBDSFPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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